Molecular Property Differentiation: 2-chloro-N-(2,4-difluorophenyl)propanamide vs. Non-Chlorinated Analog
The introduction of a single α-chloro group in 2-chloro-N-(2,4-difluorophenyl)propanamide (Target) results in a quantifiable increase in molecular weight and lipophilicity compared to its non-chlorinated analog, N-(2,4-difluorophenyl)propanamide (Comparator). This structural modification is expected to alter membrane permeability and binding affinity, providing a distinct physicochemical profile for early-stage drug discovery applications .
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 219.61 g/mol |
| Comparator Or Baseline | 185.17 g/mol (N-(2,4-difluorophenyl)propanamide, CAS 185949-83-1) |
| Quantified Difference | +34.44 g/mol |
| Conditions | Computed from molecular formula |
Why This Matters
This difference directly influences compound handling, solubility, and predicted pharmacokinetic properties, guiding selection for specific medicinal chemistry campaigns.
